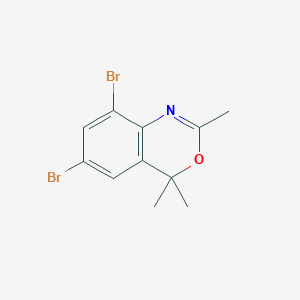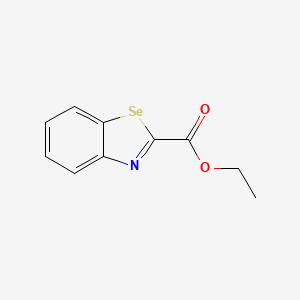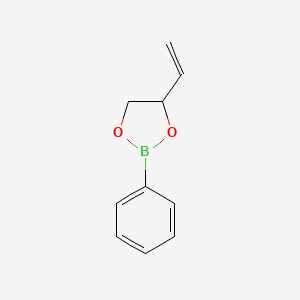
6,8-Dibromo-2,4,4-trimethyl-4H-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dibromo-2,4,4-trimethyl-4H-3,1-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, and methyl groups at the 2, 4, and 4 positions on the benzoxazine ring. The molecular formula of this compound is C11H11Br2NO, and it has a molecular weight of 333.02 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-2,4,4-trimethyl-4H-3,1-benzoxazine typically involves the bromination of 2,4,4-trimethyl-4H-3,1-benzoxazine. This reaction is carried out using bromine in acetic acid at room temperature. The reaction yields the desired product in good yields, typically around 65-70% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2,4,4-trimethyl-4H-3,1-benzoxazine undergoes several types of chemical reactions, including:
Electrophilic Substitution: The bromine atoms at the 6 and 8 positions make the compound susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the bromine positions.
Common Reagents and Conditions
Bromination: Bromine in acetic acid is commonly used for the bromination of benzoxazines.
Nucleophiles: Common nucleophiles used in substitution reactions include NH and SH nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, depending on the nature of the nucleophile and the reaction conditions .
Scientific Research Applications
6,8-Dibromo-2,4,4-trimethyl-4H-3,1-benzoxazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,8-dibromo-2,4,4-trimethyl-4H-3,1-benzoxazine involves its interaction with molecular targets and pathways in biological systems. The exact mechanism is not fully understood, but it is believed to involve the modulation of specific receptors and enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethyl-4H-3,1-benzoxazine: The parent compound without bromine substitutions.
6,8-Dibromo-4H-3,1-benzoxazine: A similar compound with bromine substitutions but without the methyl groups.
Uniqueness
6,8-Dibromo-2,4,4-trimethyl-4H-3,1-benzoxazine is unique due to the presence of both bromine and methyl groups, which confer specific chemical and biological properties.
Properties
CAS No. |
88092-72-2 |
|---|---|
Molecular Formula |
C11H11Br2NO |
Molecular Weight |
333.02 g/mol |
IUPAC Name |
6,8-dibromo-2,4,4-trimethyl-3,1-benzoxazine |
InChI |
InChI=1S/C11H11Br2NO/c1-6-14-10-8(11(2,3)15-6)4-7(12)5-9(10)13/h4-5H,1-3H3 |
InChI Key |
WRWGOZIZCYGCMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)

![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)
![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)
dimethylsilane](/img/structure/B14390258.png)


![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)

![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)
